4,5-Dimethylpyridine-3-carboxylic acid

描述

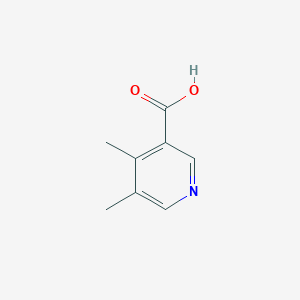

4,5-Dimethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

4,5-Dimethylpyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4,5-dimethylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method involves the oxidation of 4,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production on a large scale.

化学反应分析

Types of Reactions

4,5-Dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form 4,5-dimethylpyridine.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

Reduction: 4,5-Dimethylpyridine.

Substitution: Compounds with different functional groups replacing the carboxylic acid group.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. Specifically, studies have shown that 4,5-dimethylpyridine-3-carboxylic acid can be synthesized into various derivatives that demonstrate effectiveness against bacterial strains such as E. coli and Staphylococcus aureus . The molecular structure of these compounds allows for interactions with bacterial cell walls and metabolic pathways, making them potential candidates for new antibiotic formulations.

HIV-1 Integrase Inhibitors

Recent developments in the synthesis of pyridine-containing compounds have identified this compound as a precursor for creating HIV-1 integrase inhibitors. These inhibitors are crucial in the treatment of HIV/AIDS as they prevent the integration of viral DNA into the host genome . The compound's ability to form stable complexes with target proteins enhances its potential as a therapeutic agent.

Agrochemical Applications

Herbicide Development

The compound's structural properties make it suitable for developing herbicides. Studies have shown that pyridine carboxylic acids can act as herbicide precursors due to their ability to inhibit specific enzymes in plant metabolism . The synthesis of these herbicides often involves modifications of the pyridine ring to enhance efficacy and reduce toxicity to non-target species.

Industrial Applications

Corrosion Inhibition

this compound has been identified as an effective corrosion inhibitor for metals. Its application in industrial settings helps protect metal surfaces from oxidative damage, especially in environments where moisture and aggressive chemicals are present . The compound's ability to form protective films on metal surfaces is attributed to its functional groups that interact with metal ions.

Electroplating Additives

The compound is also utilized as an additive in electroplating processes. It helps improve the quality of metal coatings by enhancing adhesion and reducing defects during deposition . This application is particularly relevant in the automotive and electronics industries, where high-quality finishes are essential.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Oxidative Reactions: Using oxidizing agents on alkyl-substituted pyridines to produce carboxylic acids .

- Biocatalytic Processes: Employing microorganisms such as Burkholderia sp. for the bioconversion of pyridine derivatives into desired carboxylic acids .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of synthesized derivatives of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This highlights the compound's potential for further development into effective antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against E. coli and S. aureus |

| HIV-1 integrase inhibitors | Potential therapeutic applications | |

| Agrochemicals | Herbicide development | Inhibits specific plant metabolic enzymes |

| Industrial | Corrosion inhibition | Protects metal surfaces |

| Electroplating additives | Enhances coating quality |

作用机制

The mechanism of action of 4,5-Dimethylpyridine-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methyl groups at the 4 and 5 positions can affect the compound’s hydrophobic interactions and binding affinity.

相似化合物的比较

Similar Compounds

4-Methylpyridine-3-carboxylic acid: Similar structure but with only one methyl group.

5-Methylpyridine-3-carboxylic acid: Similar structure but with the methyl group at a different position.

Pyridine-3-carboxylic acid: Lacks the methyl groups, making it less hydrophobic.

Uniqueness

4,5-Dimethylpyridine-3-carboxylic acid is unique due to the presence of two methyl groups, which enhance its hydrophobicity and influence its reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.

生物活性

4,5-Dimethylpyridine-3-carboxylic acid (also known as 4,5-DMPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_9H_11NO_2 and a molecular weight of 165.19 g/mol. Its structure features a pyridine ring substituted with two methyl groups and a carboxylic acid group, which is essential for its biological activity.

Antimicrobial Activity

Pyridine derivatives, including 4,5-DMPCA, have been investigated for their antimicrobial properties. A review highlighted that pyridine compounds exhibit significant antibacterial activity against various pathogens. In particular, 4,5-DMPCA showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of 4,5-DMPCA

Antioxidant Activity

The antioxidant potential of 4,5-DMPCA has been evaluated using various assays. One study reported that it exhibited significant free radical scavenging activity with an IC50 value of 25 µg/mL in the DPPH assay. The compound's ability to donate protons may contribute to its effectiveness in neutralizing free radicals .

Table 2: Antioxidant Activity of 4,5-DMPCA

Anticancer Activity

Research into the anticancer properties of pyridine derivatives has revealed that they can inhibit cancer cell proliferation. In vitro studies demonstrated that 4,5-DMPCA induced apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. Notably, it was found to downregulate the expression of cyclin D1 and Mcl-1 in MV-4-11 leukemia cells, suggesting its potential as a therapeutic agent against certain types of cancer .

Case Study: Apoptotic Mechanism

A detailed study investigated the mechanism by which 4,5-DMPCA induces apoptosis in cancer cells. The compound was shown to activate caspase-3 and caspase-9 pathways while inhibiting the PI3K/Akt signaling pathway. This dual action led to increased apoptosis rates in treated cells compared to controls .

常见问题

Q. Basic: What are the recommended synthetic routes for 4,5-dimethylpyridine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multicomponent reactions or functionalization of pre-existing pyridine scaffolds. For example:

- Knoevenagel condensation or Hantzsch pyridine synthesis can be adapted by introducing methyl groups at positions 4 and 5 during the cyclization step .

- Post-synthetic modification via methylation (e.g., using methyl iodide in the presence of a base) or carboxylic acid protection/deprotection strategies (e.g., tert-butyl esters hydrolyzed with TFA) may optimize yield .

- Solution-phase synthesis is preferred for small-scale research due to easier purification via column chromatography or recrystallization .

Q. Advanced: How can researchers troubleshoot low yields in the carboxylation step of pyridine derivatives?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures reduces decarboxylation side reactions.

- Catalyst optimization : Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity .

- In situ FTIR monitoring to track carboxylation progress and identify intermediates .

- Computational modeling (DFT calculations) to predict reactive sites and optimize reaction pathways .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm substitution patterns and methyl group integration. H NMR should show distinct aromatic protons and methyl singlet(s) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm) and O-H bonds (~2500-3500 cm) .

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer:

- 2D NMR experiments (e.g., NOESY, COSY) clarify spatial proximity of protons and correct assignments .

- X-ray crystallography provides definitive structural validation if crystalline derivatives (e.g., salts) can be obtained .

- Dynamic NMR studies assess conformational flexibility that may explain anomalous signals .

Q. Basic: What biological applications are plausible for this compound?

Methodological Answer:

- Enzyme inhibition studies : The carboxylic acid group may chelate metal ions in enzyme active sites (e.g., kinases or dehydrogenases) .

- Antimicrobial screening : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

- Coordination chemistry : Acts as a ligand for transition-metal complexes in catalysis .

Q. Advanced: How can structure-activity relationships (SAR) be explored for pharmacological potential?

Methodological Answer:

- Analog synthesis : Modify methyl groups or introduce halogens/electron-withdrawing groups to assess bioactivity changes .

- In silico docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .

- Metabolic stability assays : Test liver microsome degradation to prioritize analogs with improved pharmacokinetics .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential irritant vapors from carboxylic acid .

- Waste disposal : Segregate acidic waste and neutralize before disposal via certified facilities .

Q. Advanced: How can degradation products be identified under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat, light, or humidity and analyze via LC-MS to detect breakdown products .

- Accelerated stability testing : Use Q10 rule (temperature-dependent reaction rate) to predict shelf life .

Q. Basic: How can computational tools aid in studying this compound?

Methodological Answer:

- Molecular dynamics simulations : Predict solubility and aggregation behavior in aqueous media .

- pKa estimation : Software like MarvinSuite calculates carboxylic acid ionization for buffer optimization .

Q. Advanced: What strategies validate contradictory biological activity across assays?

Methodological Answer:

- Dose-response curves : Confirm activity is concentration-dependent and not an artifact .

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference .

- Meta-analysis : Cross-reference with published data on structurally related pyridines to identify trends .

属性

IUPAC Name |

4,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDANYHJEWJPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613642 | |

| Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878794-22-0 | |

| Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。